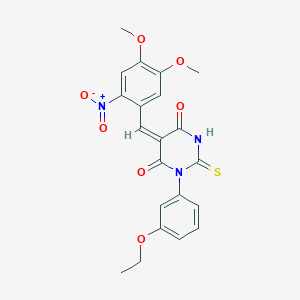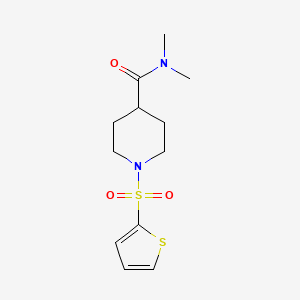
N-(2-chlorophenyl)-3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)benzenesulfonamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including N-(2-chlorophenyl)-3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)benzenesulfonamide, typically involves the amidation reaction between aminoquinoline and benzenesulfonyl chloride derivatives. These reactions are crucial for creating a variety of compounds with potential anticancer activities and for studying their fragmentation pathways in mass spectrometry analyses (Chen Bin, 2015).
Molecular Structure Analysis
The molecular structure of similar benzenesulfonamide derivatives is characterized by extensive intra- and intermolecular hydrogen bonds, stabilizing the compound's conformation. These structures feature chains of molecules formed through hydrogen bonds involving the sulfonamide groups, highlighting the compound's potential for medicinal applications (W. Siddiqui et al., 2008).
Chemical Reactions and Properties
N-(2-chlorophenyl)-3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)benzenesulfonamide derivatives undergo various chemical reactions, including intramolecular arylation, to yield benzhydrylamines. These reactions are facilitated by the presence of electron-withdrawing groups, opening pathways to synthesize nitrogenous heterocycles, such as indazole oxides and quinazolines (K. Kisseljova et al., 2014).
Wissenschaftliche Forschungsanwendungen
Quinoline Derivatives and Their Applications
Quinoline derivatives, including the specified compound, are extensively studied for their varied applications in the field of medicinal chemistry and material science. These compounds, owing to their unique structure, have shown potential in various domains, including as anticorrosive materials and in the synthesis of optoelectronic materials.
Anticorrosive Properties : Quinoline and its derivatives are recognized for their effectiveness as anticorrosive agents. These compounds exhibit reasonable effectiveness against metallic corrosion due to their ability to form stable chelating complexes with metallic surfaces, which is attributed to their high electron density. This property is leveraged in preventing the deterioration of metals, especially in harsh environments (C. Verma, M. Quraishi, E. Ebenso, 2020).
Optoelectronic Materials : The integration of quinoline and its derivatives into π-extended conjugated systems has been identified as a valuable approach for creating novel optoelectronic materials. These materials find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The photophysical properties of these compounds, including their luminescent and electroluminescent characteristics, underscore their significance in the development of advanced optoelectronic devices (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-3-(3,4-dihydro-2H-quinoline-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c23-19-11-2-3-12-20(19)24-29(27,28)18-10-5-8-17(15-18)22(26)25-14-6-9-16-7-1-4-13-21(16)25/h1-5,7-8,10-13,15,24H,6,9,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNXIEUUVASGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-(3,4-dihydro-2H-quinoline-1-carbonyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-({2-cyano-3-[2-(pentyloxy)phenyl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4582912.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4582919.png)
![N-benzyl-4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)butanamide](/img/structure/B4582921.png)
![N'-[(4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide](/img/structure/B4582925.png)



![2,4-dichloro-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4582960.png)
![N-{1-{[(3-acetylphenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide](/img/structure/B4582968.png)
![N-(sec-butyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4582976.png)
![4-methyl-3-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4582979.png)
![methyl 1-[2-oxo-2-(1-piperidinyl)ethyl]-3-(trifluoroacetyl)-1H-indole-6-carboxylate](/img/structure/B4582997.png)

